Apomorphine hydrochloride

Übersicht

Beschreibung

Apomorphine hydrochloride is a potent dopamine-receptor agonist . It is used to treat Parkinson’s disease, a progressive nervous system disorder that affects movement . Apomorphine works by binding to dopamine receptors in the brain and acting like natural dopamine . It comes in the form of a subcutaneous injection or a sublingual film .

Synthesis Analysis

The synthesis of Apomorphine hydrochloride involves a sequence of transformations involving a [4+2]-cycloaddition reaction followed by a hydrogen migration . This sequence of transformations allows the desired aporphine core to be obtained regioselectively .Molecular Structure Analysis

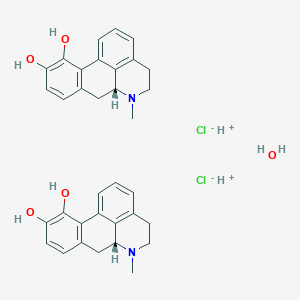

Apomorphine hydrochloride has a high binding affinity to dopamine D2, D3, and D5 receptors . Its molecular weight is 312.79 and its structural formula is provided in various sources .Chemical Reactions Analysis

Apomorphine’s chemical structure accounts for most of its beneficial and deleterious properties, both dopaminergic and non-dopaminergic . Its pharmacokinetics and pharmacodynamics are complex and subject to interindividual variability, particularly for subcutaneous absorption and metabolism .Physical And Chemical Properties Analysis

Apomorphine hydrochloride is a potent dopamine-receptor agonist . Its chemical structure accounts for most of its beneficial and deleterious properties, both dopaminergic and non-dopaminergic . Its pharmacokinetics and pharmacodynamics are complex and subject to interindividual variability, particularly for subcutaneous absorption and metabolism .Wissenschaftliche Forschungsanwendungen

Parkinson’s Disease Management

Apomorphine hydrochloride is frequently used as a rescue therapy for the “wearing-off” phenomenon caused by long-term treatment with levodopa in patients with Parkinson’s Disease (PD). It is administered subcutaneously and has been evaluated for safety and efficacy in managing “off” state periods in PD patients .

Transdermal Drug Delivery

Research has been conducted on fabricating polyvinyl alcohol-based dissolving microneedles for transdermal drug delivery of apomorphine hydrochloride. This method aims to treat the wearing-off phenomenon observed in PD by delivering the drug directly through the skin .

Wirkmechanismus

Target of Action

Apomorphine hydrochloride is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors . These receptors are primarily located in the caudate-putamen, a region of the brain responsible for locomotor control .

Mode of Action

Apomorphine hydrochloride interacts with its targets by stimulating the post-synaptic dopamine D2-type receptors within the brain . This stimulation may be responsible for apomorphine’s action . The exact means by which the cellular effects of apomorphine treat hypomobility of parkinson’s remain unknown .

Biochemical Pathways

Apomorphine hydrochloride acts on the dopaminergic pathways in the brain. It is N-demethylated by CYP2B6, 2C8, 3A4, and 3A5. It can also be glucuronidated by various UGTs, or sulfated by SULTs 1A1, 1A2, 1A3, 1E1, and 1B1 . These biochemical transformations affect the drug’s activity and its downstream effects.

Pharmacokinetics

Apomorphine hydrochloride has complex pharmacokinetics and is subject to interindividual variability, particularly for subcutaneous absorption and metabolism . After a single dose in patients with Parkinson’s disease, the onset of a clinical response usually occurs within 7–10 min after the subcutaneous injection and lasts for about 45–60 min . The drug is metabolized in the liver and excreted via the same organ .

Result of Action

The primary result of apomorphine hydrochloride’s action is the stimulation of regions of the brain involved in motor control . This leads to an improvement in the hypomobility associated with advanced Parkinson’s disease . It also has a wide therapeutic index as large overdoses are necessary for significant toxicity .

Action Environment

The action, efficacy, and stability of apomorphine hydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can vary among individuals due to genetic differences, age, and health status . Furthermore, the drug’s efficacy can be affected by the patient’s disease state and the presence of other medications .

Safety and Hazards

Zukünftige Richtungen

Several alternative routes to simplify the delivery of the drug have been tested, and some are in active clinical development . In addition, the potential of apomorphine as a disease-modifying therapy deserves to be investigated, as well as its ability to induce brain plasticity through chronic infusion .

Eigenschaften

IUPAC Name |

(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYZYDSNJIOXRL-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-00-4 (Parent) | |

| Record name | Apomorphine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5040598 | |

| Record name | R-(-)-Apomorphine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apomorphine hydrochloride | |

CAS RN |

314-19-2, 41372-20-7 | |

| Record name | (-)-Apomorphine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apomorphine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apomorphine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Dibenzo[de,g]quinoline-10,11-diol, 5,6,6a,7-tetrahydro-6-methyl-, hydrochloride (1:1), (6aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | R-(-)-Apomorphine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apomorphine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Apomorphine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APOMORPHINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K13MD7A0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

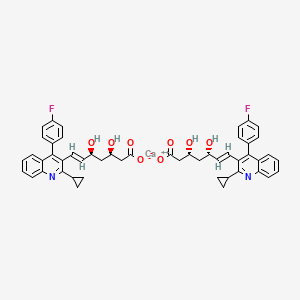

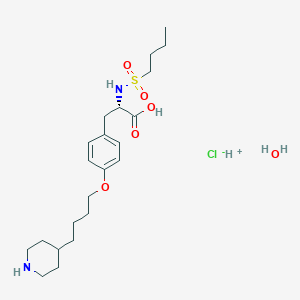

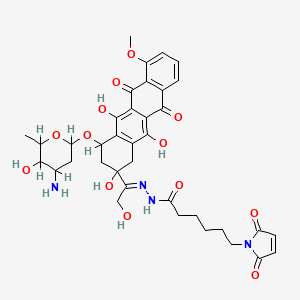

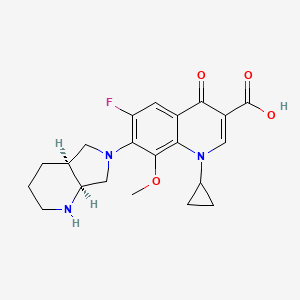

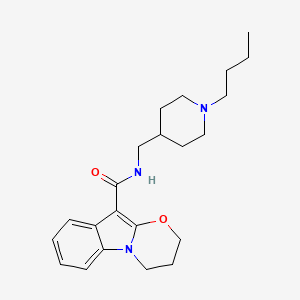

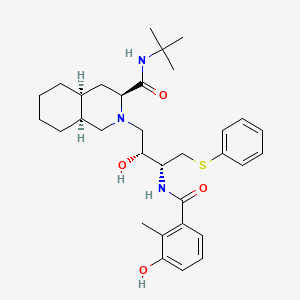

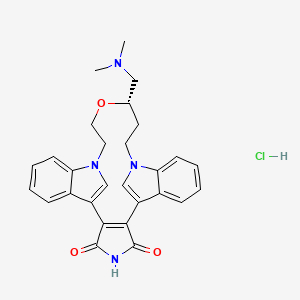

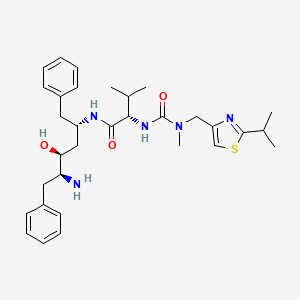

Feasible Synthetic Routes

Q & A

A: Apomorphine hydrochloride acts as a non-ergoline dopamine agonist, exhibiting high selectivity for dopamine receptors, particularly D2, D3, D4, and D5 subtypes []. It exerts its effects by directly stimulating these receptors in various regions of the brain, including the nigrostriatal system, hypothalamus, limbic system, and pituitary gland [].

A: Studies in rats demonstrate that apomorphine hydrochloride significantly lowers plasma prolactin concentrations []. This effect is likely mediated by the drug's stimulation of dopamine receptors in the tuberoinfundibular pathway, which is known to inhibit prolactin release from the anterior pituitary gland [].

A: Clinical trials highlight the efficacy of apomorphine hydrochloride, administered subcutaneously, in rapidly improving motor function during "off" periods experienced by patients with advanced Parkinson's disease [, ]. This effect is attributed to its direct stimulation of dopamine receptors in areas of the brain involved in motor control, compensating for the depleted dopamine levels characteristic of the disease [, ].

A: The molecular formula of apomorphine hydrochloride is C17H17NO2·HCl [, ]. Its molecular weight is 303.79 g/mol [, ].

A: Apomorphine hydrochloride solutions are prone to oxidation, which can be visually identified by the development of a green color []. This oxidation process can be influenced by factors like temperature, pH, and the presence of antioxidants [, ].

A: Refrigeration at 5°C effectively prevents the oxidation of apomorphine hydrochloride in aqueous solutions for at least one week []. Additionally, incorporating antioxidants like ascorbic acid (100 mg/ml) or sodium bisulfite (0.5-20 mg/ml) can significantly minimize oxidation over 1-3 days at room temperature [].

A: Subcutaneous administration of apomorphine hydrochloride solutions can lead to the development of hard subcutaneous nodules at the injection site []. These nodules can cause discomfort, restrict available infusion sites, and potentially hinder drug absorption [, ].

A: Research is ongoing to develop formulations with improved tolerability and safety profiles. One approach involves replacing sodium metabisulfite, the antioxidant preservative implicated in nodule formation, with alternative antioxidants []. Additionally, concentrated apomorphine-free base formulations are being investigated as a potential solution [].

ANone: The provided research papers primarily focus on the scientific and clinical aspects of apomorphine hydrochloride, and do not contain specific details regarding SHE (Safety, Health, and Environment) regulations.

A: Apomorphine hydrochloride is rapidly absorbed following subcutaneous administration, reaching peak plasma concentrations within 8–16 minutes []. It exhibits a bioavailability close to 100%, indicating near-complete absorption [].

A: The plasma half-life of apomorphine hydrochloride ranges from 34 to 70 minutes [], suggesting relatively rapid elimination from the body.

A: Studies in rabbits demonstrate that intranasal administration of apomorphine hydrochloride nasal spray achieves bioequivalent area under the curve (AUC) values compared to subcutaneous injection []. Notably, the nasal spray achieves a significantly faster time to peak concentration (Tmax) [].

A: Researchers have employed various animal models, including rats [, ], mice [, ], dogs [, , , , ], cats [, ], and rabbits [] to investigate the pharmacological effects of apomorphine hydrochloride. These studies have explored its impact on motor function, emetic response, prolactin secretion, and other physiological parameters.

A: Continuous infusion of apomorphine hydrochloride in a rat model of Huntington's disease demonstrated a significant reduction in involuntary movements []. This finding suggests potential therapeutic benefits for managing chorea, a hallmark symptom of Huntington's disease [].

ANone: The provided research papers do not provide information regarding resistance or cross-resistance mechanisms associated with apomorphine hydrochloride.

A: Beyond subcutaneous injection, researchers are exploring alternative routes such as oral, sublingual, intravenous, rectal, intranasal, and iontophoretic transdermal administration to optimize its delivery and potentially minimize side effects [].

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence detection, is frequently employed to quantify apomorphine hydrochloride levels in biological samples like plasma [, , ]. This technique enables sensitive and specific measurement of the drug for pharmacokinetic studies and therapeutic drug monitoring.

ANone: The provided research papers do not contain information regarding the environmental impact or degradation of apomorphine hydrochloride.

ANone: The provided research papers do not contain specific details regarding the dissolution rate and solubility of apomorphine hydrochloride in various media.

A: The provided research papers mention the use of validated analytical methods for determining apomorphine hydrochloride and related substances. For instance, one study employed a validated RP-HPLC method to determine apomorphine hydrochloride and its related substance, morphine, in sublingual tablets [].

A: The provided research papers emphasize the importance of quality control in apomorphine hydrochloride preparations. One study specifically aimed to develop a method for determining apomorphine hydrochloride and its relative substances in a nasal spray formulation using HPLC [].

ANone: The provided research papers do not discuss the potential immunogenicity of apomorphine hydrochloride.

ANone: The provided research papers do not discuss any known drug-transporter interactions of apomorphine hydrochloride.

ANone: The provided research papers do not contain information regarding the potential of apomorphine hydrochloride to induce or inhibit drug-metabolizing enzymes.

A: Apomorphine hydrochloride is one of several dopamine agonists used in the treatment of Parkinson’s disease. Other dopamine agonists include ropinirole, pramipexole, and rotigotine []. These medications differ in their pharmacokinetic profiles, routes of administration, and potential side effects.

ANone: The provided research papers do not discuss specific strategies for recycling or waste management related to apomorphine hydrochloride.

A: The provided research papers highlight the use of various research infrastructure and resources in studying apomorphine hydrochloride. These include animal models [, , , , , , , , , , , , ], analytical techniques like HPLC [, , , ], and clinical assessment scales [].

A: Apomorphine hydrochloride has a long history of use in medicine. It was first synthesized in 1869 and its emetic properties were quickly recognized [, ]. Over time, its potential as a treatment for Parkinson's disease and erectile dysfunction has been extensively studied [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)